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Compound of Interest

Compound Name: Cps-11

Cat. No.: B1669587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CPS-11, also known as N-(Hydroxymethyl)thalidomide, is a synthetic analog of thalidomide.

Like its parent compound, CPS-11 has garnered interest in the field of drug development for its

immunomodulatory and anti-cancer properties.[1] These activities are primarily attributed to its

ability to modulate key cellular signaling pathways, notably through the inhibition of Nuclear

Factor-kappaB (NF-κB) and the activation of the Nuclear Factor of Activated T-cells (NFAT).[1]

This document provides a standard operating procedure for the preparation of CPS-11, along

with detailed protocols for evaluating its biological activity on the NF-κB and NFAT signaling

pathways.
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Parameter Value Reference

Compound Name
CPS-11; N-

(Hydroxymethyl)thalidomide
[1]

CAS Number 145945-21-7 [1]

Molecular Formula C₁₄H₁₂N₂O₅

Molecular Weight 288.26 g/mol

Appearance White to off-white solid Assumed

Solubility Soluble in DMSO and DMF Assumed

Quantitative Biological Activity Data
Quantitative data for the specific inhibitory concentration (IC₅₀) of CPS-11 on NF-κB activation

and its effective concentration (EC₅₀) for NFAT activation are not readily available in the public

literature. However, data from related thalidomide analogs provide context for the expected

potency. For instance, a novel sugar-substituted thalidomide derivative, STA-35, was shown to

inhibit HL-60 cell proliferation with an IC₅₀ value of 9.05 μmol/L, which was more potent than

thalidomide itself in a different assay (IC₅₀ of 22.14 μmol/L for COX-2 degradation).[2] It has

been noted that CPS-11 at concentrations up to 100 μM showed no toxicity in certain cell lines.

[1]

Compound Assay Cell Line IC₅₀ / EC₅₀ Reference

CPS-11 NF-κB Inhibition Not Available
Data not

available

CPS-11 NFAT Activation Not Available
Data not

available

STA-35 (analog)

HL-60 Cell

Proliferation

Inhibition

HL-60 9.05 μmol/L [2]

Thalidomide
COX-2

Degradation
HL-60 22.14 μmol/L [2]
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Experimental Protocols
Protocol 1: Generalized Synthesis of CPS-11 (N-
(Hydroxymethyl)thalidomide)
This protocol is a generalized procedure based on established methods for the synthesis of

thalidomide and the N-hydroxymethylation of imides.

Step 1: Synthesis of Thalidomide

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend L-

glutamine and phthalic anhydride in pyridine.

Reaction: Heat the mixture to 80-85°C and stir for 6 hours.

Cyclization: Cool the reaction mixture and add a cyclizing agent such as carbonyl

diimidazole or thionyl chloride.

Work-up: After the reaction is complete, pour the mixture into cold water to precipitate the

crude thalidomide.

Purification: Collect the solid by filtration, wash with water and an appropriate organic solvent

(e.g., ethanol), and dry under vacuum. The product can be further purified by recrystallization

from a suitable solvent like a DMF/water or DMSO/methanol mixture.

Step 2: N-hydroxymethylation of Thalidomide

Reaction Setup: In a reaction vessel, dissolve the synthesized thalidomide in a suitable

solvent such as 1,2-dichloroethane.

Addition of Formaldehyde: Add an aqueous solution of formaldehyde (formalin) to the

thalidomide solution. A molar ratio of approximately 1.1:1 (formaldehyde:thalidomide) is

suggested.

Reaction: Heat the mixture to reflux (around 98-102°C) and maintain for 2-3 hours.

Work-up: Cool the reaction mixture to approximately 35°C. The product, CPS-11, should

precipitate out of the solution.
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Purification: Collect the solid product by filtration, wash with water, and dry to yield N-

(Hydroxymethyl)thalidomide.

Protocol 2: NF-κB Activation Inhibition Assay (Reporter
Gene Assay)
This protocol describes a method to quantify the inhibition of NF-κB activation using a

luciferase reporter gene assay.

Cell Culture: Culture a suitable cell line (e.g., HEK293) stably transfected with a plasmid

containing a luciferase reporter gene under the control of an NF-κB response element.

Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to

adhere overnight.

Compound Treatment: Pre-treat the cells with varying concentrations of CPS-11 (dissolved

in DMSO, final concentration ≤0.1%) for 1-2 hours.

Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-

alpha (TNF-α) or Lipopolysaccharide (LPS) to the wells. Include appropriate vehicle and

positive controls.

Incubation: Incubate the plate for 6-24 hours to allow for reporter gene expression.

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a

commercial luciferase assay kit and a luminometer.

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel

MTT assay or a co-transfected control reporter). Calculate the percentage of inhibition for

each concentration of CPS-11 and determine the IC₅₀ value.

Protocol 3: NFAT Activation Assay (Reporter Gene
Assay)
This protocol details a method to measure the activation of NFAT using a cell-based reporter

assay.
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Cell Line: Utilize a Jurkat T cell line genetically engineered to express a luciferase reporter

gene driven by an NFAT response element (NFAT-RE).

Cell Preparation: Prepare the Jurkat NFAT-luciferase reporter cells in the appropriate assay

buffer.

Compound and Stimuli Addition: In a 96-well plate, add varying concentrations of CPS-11.

Then, add the T-cell activators, such as a combination of phorbol 12-myristate 13-acetate

(PMA) and ionomycin, or co-culture with antigen-presenting cells.

Incubation: Incubate the cells for 6 hours at 37°C to induce T-cell activation and subsequent

NFAT-mediated luciferase expression.

Luciferase Detection: Add a luciferase detection reagent to the wells and measure the

luminescence using a plate reader.

Data Analysis: Plot the luminescence signal against the concentration of CPS-11 to generate

a dose-response curve and determine the EC₅₀ value for NFAT activation.
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Caption: Signaling pathways modulated by CPS-11.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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